1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-amine hydrochloride is a chemical compound belonging to the class of heterocycles It is characterized by the presence of a thiophene ring substituted with bromine and chlorine atoms, and an ethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-amine hydrochloride typically involves the bromination and chlorination of thiophene derivatives, followed by the introduction of an ethanamine group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the thiophene ring.
Substitution: The bromine and chlorine atoms on the thiophene ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities.
Biology: The compound can be used in studies involving the interaction of thiophene derivatives with biological systems.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways The exact mechanism may vary depending on the application and the biological system being studied
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one: A similar compound with a ketone group instead of an amine group.
1-(5-Bromo-4-methylthiophen-2-yl)ethanone: Another related compound with a methyl group on the thiophene ring.
Uniqueness
1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the thiophene ring and the presence of an ethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C6H8BrCl2NS |
---|---|
Molekulargewicht |
277.01 g/mol |
IUPAC-Name |
1-(4-bromo-5-chlorothiophen-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H7BrClNS.ClH/c1-3(9)5-2-4(7)6(8)10-5;/h2-3H,9H2,1H3;1H |
InChI-Schlüssel |
LPRDGIGBCKXUHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=C(S1)Cl)Br)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.